molecular formula C6H9N3O2S B8747410 4-Methylaminopyridine-3-sulfonamide

4-Methylaminopyridine-3-sulfonamide

Cat. No.: B8747410
M. Wt: 187.22 g/mol
InChI Key: MSFTVBYWBSKTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylaminopyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a methylamino group at the 4-position and a sulfonamide moiety at the 3-position. Sulfonamide-pyridine hybrids are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, antibacterial agents, and intermediates in drug synthesis .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-8-5-2-3-9-4-6(5)12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11)

InChI Key

MSFTVBYWBSKTFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The key distinction between 4-methylaminopyridine-3-sulfonamide and its analogs lies in the substituents on the pyridine ring:

  • 4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3) : Features a chlorine atom at the 4-position. The electron-withdrawing chlorine enhances electrophilic reactivity, making it a versatile intermediate in synthesizing pharmaceuticals like kinase inhibitors .
  • This compound: The methylamino group introduces both basicity and hydrogen-bonding capacity, which could improve solubility and interaction with biological targets compared to the chloro analog.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent (Position 4) Key Properties
4-Chloro-3-pyridinesulfonamide C₅H₅ClN₂O₂S 192.62 g/mol Chlorine High reactivity, low polarity
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide C₁₂H₁₃N₃O₂S 263.32 g/mol 3-Methylphenylamino Lipophilic, moderate solubility
This compound* C₆H₉N₃O₂S 195.22 g/mol Methylamino Predicted higher solubility, basicity

*Theoretical values based on structural analogs.

4-Chloro-3-pyridinesulfonamide

  • Synthetic Utility : Widely used in cross-coupling reactions to introduce sulfonamide functionalities into complex molecules. Its chlorine atom facilitates nucleophilic aromatic substitution, enabling rapid derivatization .
  • Pharmaceutical Relevance : Serves as a precursor for antiviral and anticancer agents, such as inhibitors of carbonic anhydrase isoforms .

4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide

  • Biological Activity : The bulky 3-methylphenyl group may enhance selectivity for enzymes with hydrophobic active sites, though specific studies are pending .

This compound (Hypothetical Analysis)

  • Predicted Advantages: The methylamino group could improve bioavailability compared to chloro derivatives. Potential applications in central nervous system (CNS) drug design due to enhanced blood-brain barrier permeability.

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